molecular formula C10H13NO2S B12436561 2-Cyclohexylthiazole-5-carboxylic acid

2-Cyclohexylthiazole-5-carboxylic acid

Cat. No.: B12436561
M. Wt: 211.28 g/mol
InChI Key: PDCLFZFVXDPVLJ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a cyclohexyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes such as topoisomerase II, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-thiazole-5-carboxylic acid
  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-cyclohexyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)

InChI Key

PDCLFZFVXDPVLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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